molecular formula C13H21N3O2S B2714844 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide CAS No. 790272-23-0

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2714844
CAS No.: 790272-23-0
M. Wt: 283.39
InChI Key: CRAQXCBPWLBWPY-UHFFFAOYSA-N
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Description

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H21N3O2S It is characterized by the presence of an amino group, a methyl group, and a piperidinyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methylpiperidin-4-amine and 4-nitrobenzenesulfonamide.

    Reduction: The nitro group in 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-aminobenzenesulfonamide is then alkylated with 1-methylpiperidin-4-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of a piperidinyl group, which may confer distinct pharmacological properties compared to other sulfonamides.

Properties

IUPAC Name

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-15-9-7-12(8-10-15)16(2)19(17,18)13-5-3-11(14)4-6-13/h3-6,12H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAQXCBPWLBWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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